molecular formula C9H8BrNO2 B1517676 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether CAS No. 1092352-82-3

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Cat. No.: B1517676
CAS No.: 1092352-82-3
M. Wt: 242.07 g/mol
InChI Key: DGVBUFVVDHHJTP-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a brominated benzoxazole derivative with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol. This compound is characterized by its bromine atom at the 7-position, a methyl group at the 2-position, and a methoxy group at the 5-position of the benzoxazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether typically involves the bromination of 2-methyl-1,3-benzoxazol-5-yl methyl ether. This can be achieved by reacting 2-methyl-1,3-benzoxazol-5-yl methyl ether with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzoxazoles.

Scientific Research Applications

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of brominated benzoxazoles on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is similar to other brominated benzoxazoles, such as 6-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether and 7-bromo-1,3-benzoxazol-5-yl methyl ether. its unique structural features, such as the position of the bromine atom and the methyl group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

  • 7-bromo-1,3-benzoxazol-5-yl methyl ether

  • 2-methyl-1,3-benzoxazol-5-yl methyl ether

Biological Activity

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1099609-12-7

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that it exhibits selective antibacterial activity primarily against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Activity
Bacillus subtilis8Active
Staphylococcus aureus16Active
Escherichia coli>64Inactive
Candida albicans32Active

MIC values indicate the minimum inhibitory concentration required to inhibit the growth of microorganisms. The compound shows promising activity against certain pathogens while being less effective against others.

Antitumor Activity

Research has shown that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance its anticancer properties.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect
MCF-7 (Breast cancer)10Moderate
A549 (Lung cancer)15Moderate
HepG2 (Liver cancer)25Weak
PC3 (Prostate cancer)20Moderate

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The compound demonstrates varying levels of cytotoxicity across different cancer types.

The mechanism underlying the biological activity of this compound is not fully elucidated but appears to involve interference with cellular processes in both microbial and cancer cells. For instance, studies suggest that it may disrupt DNA synthesis or inhibit essential enzymes involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives including the target compound demonstrated that bromination at specific positions significantly altered the antimicrobial potency. For example, compounds with bromine substitutions showed enhanced activity against Mycobacterium tuberculosis compared to their non-brominated counterparts .
  • Anticancer Properties : In vitro assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells in certain contexts. This selectivity was attributed to differential uptake and metabolism between normal and cancerous tissues .

Properties

IUPAC Name

7-bromo-5-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBUFVVDHHJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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